1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone
Description
Historical Context and Discovery Timeline
The historical development of this compound can be traced through the broader evolution of pyrrolidinone chemistry and heterocyclic compound research. The compound was first catalogued in chemical databases in 2012, with its initial entry into PubChem occurring on January 24, 2012, and receiving its most recent structural modifications on May 24, 2025. This timeline places the compound's formal recognition within the modern era of computational chemistry and advanced synthetic methodologies.
The discovery and characterization of this specific pyrrolidinone derivative emerged from systematic investigations into functionalized five-membered lactams. Research efforts during the early 21st century focused on expanding the structural diversity of pyrrolidinone scaffolds, recognizing their potential as pharmacophores and synthetic intermediates. The compound's development was facilitated by advances in synthetic organic chemistry that enabled the precise introduction of methylaminomethyl substituents at specific positions of the pyrrolidinone ring system.
The registration of this compound under Chemical Abstracts Service number 933748-71-1 marked its formal entry into the global chemical literature. This designation provided researchers worldwide with a standardized identifier for referencing and studying the compound. The assignment of the MDL number MFCD18916991 further established its presence in commercial chemical databases, facilitating its availability for research applications.
Significance in Heterocyclic Chemistry
This compound occupies a distinctive position within heterocyclic chemistry due to its structural complexity and functional versatility. The compound belongs to the pyrrolidinone class of five-membered heterocycles, which are characterized by the presence of both nitrogen and oxygen heteroatoms within the ring system. This structural classification places it among the most pharmaceutically relevant heterocyclic scaffolds, as more than half of known compounds and 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles.
The compound's significance extends beyond its heterocyclic classification to encompass its role as a functionalized lactam. The presence of the methylaminomethyl substituent at the 4-position of the pyrrolidinone ring creates opportunities for further chemical modification and derivatization. This structural feature enables the compound to serve as a versatile intermediate in the synthesis of more complex heterocyclic systems, particularly those requiring secondary amine functionality.
| Structural Feature | Chemical Significance | Synthetic Applications |
|---|---|---|
| Pyrrolidinone core | Five-membered lactam providing rigidity | Pharmaceutical scaffolds, bioactive compounds |
| Methylaminomethyl group | Secondary amine functionality | Hydrogen bonding, further derivatization |
| N-methyl substitution | Enhanced lipophilicity and stability | Improved drug-like properties |
The compound's structural characteristics align with established drug-likeness criteria, including Lipinski's Rule of Five, Veber rules, and other pharmaceutical filters. These properties make it particularly valuable for medicinal chemistry applications where heterocyclic scaffolds are sought for their ability to interact with biological targets through multiple binding modes.
Current Research Landscape
Contemporary research involving this compound spans multiple domains of organic chemistry and pharmaceutical sciences. Recent investigations have demonstrated its utility in the synthesis of novel triazole-pyrimidine hybrid compounds, which show promising neuroprotective and anti-neuroinflammatory properties. These studies highlight the compound's role as a building block for complex heterocyclic architectures with potential therapeutic applications.
Computational chemistry research has provided detailed insights into the compound's molecular properties and reactivity patterns. Density functional theory calculations have been employed to explore mechanistic aspects of reactions involving similar pyrrolidinone derivatives, particularly in their interactions with methylamine and other nucleophilic species. These theoretical studies contribute to a deeper understanding of the compound's chemical behavior and guide the development of new synthetic methodologies.
The compound has also found applications in multicomponent reaction systems, where it serves as either a starting material or intermediate in the construction of complex molecular frameworks. Research published in 2022 demonstrated the use of related pyrrolidinone structures in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, indicating the continued relevance of this chemical class in modern synthetic organic chemistry.
| Research Domain | Key Findings | Potential Applications |
|---|---|---|
| Medicinal Chemistry | Neuroprotective activity in hybrid compounds | Neurological disorder treatments |
| Computational Studies | Detailed reaction mechanisms elucidated | Improved synthetic design |
| Synthetic Methodology | Multicomponent reaction compatibility | Complex molecule synthesis |
Current synthetic approaches to this compound and related compounds have achieved high yields, with reported synthetic efficiencies ranging from 80.8% to 92.2% depending on reaction conditions and methodologies employed. These synthetic advances have made the compound more accessible for research applications and have contributed to its increasing presence in chemical literature.
Properties
IUPAC Name |
1-methyl-4-(methylaminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-4-6-3-7(10)9(2)5-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSRTRBJDQEIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(=O)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
One efficient approach to preparing N-methylpyrrolidine derivatives involves nucleophilic substitution reactions starting from 1,4-dichlorobutane and methylamine in the presence of a catalyst such as potassium iodide, conducted in an ether solvent system. This method is notable for its mild reaction conditions, high yield, and purity, making it industrially attractive.
Detailed Procedure and Conditions
- Reactants: 1,4-dichlorobutane and methylamine aqueous solution (30-50 wt%)
- Catalyst: Potassium iodide (KI), which facilitates halogen exchange to lower activation energy and increase reaction rate
- Solvent: High-boiling ether solvents capable of hydrogen bonding with methylamine, such as diglyme or anisole
- Molar Ratios: 1,4-dichlorobutane to methylamine between 1:3.5 to 1:4.5; KI to 1,4-dichlorobutane ratio between 2.5-6:100
- Reaction Conditions: Normal pressure, temperature 100-120 °C, reaction time 3-8 hours
- Post-Reaction Processing: Adjust pH to 12-13 with alkali, followed by distillation to separate methylamine-water azeotrope, N-methylpyrrolidine, water, and solvent fractions
Performance Data
| Example | Solvent | Molar Ratio (1,4-Dichlorobutane : Methylamine : KI) | Yield (%) | Purity (GC %) |
|---|---|---|---|---|
| 1 | Diglyme | 1 : 4.0 : 0.04 | >88 | >99 |
| 2 | Anisole | 1 : 4.0 : 0.04 | 88.2 | 99.3 |
| 3 | Diglyme | 1 : 4.5 : 0.026 | 95.6 | 99.7 |
| 4 | Diglyme | 1 : 3.5 : 0.052 | 98.1 | 99.67 |
These results demonstrate that careful control of reactant ratios and solvent choice can optimize yield and purity, with yields up to 98% and purities exceeding 99.6% by gas chromatography.
Advantages
- No need for high-pressure equipment
- Simple synthesis route with readily available raw materials
- Reduced equipment investment and operational costs
- High product purity suitable for pharmaceutical and fine chemical applications
Preparation of N-Methyl-2-pyrrolidone (NMP) via Reaction of Gamma-Butyrolactone with Methylamines
Method Overview
Another industrially significant method involves synthesizing N-methyl-2-pyrrolidone by reacting gamma-butyrolactone (γ-BL) with monomethylamine (MMA) under elevated temperature and pressure conditions. This method is relevant because 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone structurally relates to NMP, and similar ring-closure and substitution strategies may apply.
Detailed Procedure and Conditions
- Step 1: Production of methylamines (monomethylamine, dimethylamine, trimethylamine) by catalytic reaction of ammonia with methanol at 300-500 °C over solid acid catalysts.
- Step 2: Reaction of the methylamine mixture with γ-butyrolactone at 200-300 °C and 50-150 bar pressure, with a molar ratio of monomethylamine to γ-BL of at least 1.05 to 1.5.
- Reactor: Continuous tube reactor with residence times of 1.5 to 5 hours.
- Separation: Distillation to separate NMP and unreacted methylamines, with recycling of unreacted amines to the first step.
Performance Data and Advantages
| Parameter | Range/Value |
|---|---|
| Temperature (Step 1) | 300-500 °C |
| Temperature (Step 2) | 200-300 °C |
| Pressure (Step 2) | 50-150 bar |
| Molar ratio MMA : γ-BL | 1.05 - 1.5 |
| Residence time | 1.5 - 5 hours |
| Purity of methylamine mixture | ≥96% (by weight) |
This method yields high space-time yields and high selectivity for NMP, with an efficient recycling process for unreacted amines, reducing waste and improving economics.
Industrial Relevance
- Suitable for large-scale continuous production
- High purity and yield of NMP, a key intermediate for related pyrrolidone derivatives
- Catalytic process with potential for optimization and scale-up
Comparative Analysis of Preparation Methods
| Feature | Nucleophilic Substitution (1,4-Dichlorobutane + Methylamine) | γ-Butyrolactone + Methylamines Method |
|---|---|---|
| Reaction Type | Nucleophilic substitution | Ring closure via lactone aminolysis |
| Pressure | Atmospheric | Elevated (50-150 bar) |
| Temperature | Moderate (100-120 °C) | High (200-500 °C depending on step) |
| Catalyst | Potassium iodide (KI) | Solid acid catalysts |
| Solvent | Ether solvents (diglyme, anisole) | None (reactants and products) |
| Yield | Up to 98% | High (not explicitly quantified but industrially optimized) |
| Purity | >99% | High purity NMP |
| Industrial Complexity | Low to moderate | Higher due to pressure and catalyst requirements |
| Raw Material Availability | 1,4-Dichlorobutane and methylamine readily available | Methanol, ammonia, γ-BL commercially available |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Pyrrolidinone Derivatives
Key Observations :
- Substituent Position and Bioactivity: The methylaminomethyl group at position 4 in the target compound enhances receptor binding (e.g., H₂ antagonism), whereas halogenated substituents (e.g., in fluorochloridone) confer herbicidal properties .
- Ring Modifications: Piperidinone derivatives (six-membered lactams) like 1-methyl-4-(methylamino)piperidin-2-one (R1-13 in ) show dual epigenetic inhibitory activity, suggesting that ring size influences target selectivity. Pyrrolidinones (five-membered) may offer better metabolic stability .
Secondary Amines and Structural Analogues
Key Observations :
- Alkyne Spacers: Compounds with triple bonds (e.g., 1-[4-(1-pyrrolidinyl)-2-butynyl]-2-pyrrolidinone) introduce rigidity, which may limit bioavailability despite enhancing structural specificity .
Research Findings and Trends
- Dual Epigenetic Inhibition: Piperidinone derivatives (e.g., R1-13) outperform pyrrolidinones in dual G9a/DNMT1 inhibition, highlighting the role of ring size in epigenetic target engagement .
- Solubility and Bioavailability: The methylaminomethyl group in the target compound improves aqueous solubility compared to halogenated or bulky substituents (e.g., cyclopentyl), making it more suitable for oral formulations .
- Synthetic Accessibility: Pyrrolidinones are generally easier to functionalize at the 4-position, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (commonly referred to as 1-MMP) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications through a synthesis of research findings, case studies, and comparative data.
1-MMP is characterized by the following chemical properties:
- Molecular Formula : C7H14N2O
- Molecular Weight : Approximately 114.17 g/mol
- Structure : Contains a pyrrolidinone ring with a methylamino substitution, contributing to its solubility in polar solvents and reactivity in biological systems.
Mechanisms of Biological Activity
Research indicates that 1-MMP interacts with various biological targets, influencing enzyme activity and metabolic pathways:
- Enzyme Inhibition : Preliminary studies suggest that 1-MMP can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interactions. This property positions it as a candidate for drug development aimed at modulating metabolic processes.
- Neuroprotective Properties : 1-MMP has been utilized in synthesizing novel triazole-pyrimidine hybrids that exhibit neuroprotective and anti-neuroinflammatory effects. These compounds have shown promise in preclinical models for conditions like neurodegenerative diseases.
Enzyme Interaction Studies
A study focused on the interaction of 1-MMP with various enzymes revealed that it could influence their catalytic activity. The binding affinity and inhibition kinetics were assessed using standard enzyme assays, demonstrating significant inhibitory effects on target enzymes involved in metabolic pathways.
Pharmacokinetics
Pharmacokinetic studies indicate that 1-MMP is readily absorbed through the respiratory tract and eliminated primarily via biotransformation processes. The elimination half-life was found to be approximately 4 hours in plasma . This rapid absorption and clearance suggest potential for both therapeutic use and safety considerations.
Comparative Analysis with Similar Compounds
The following table compares 1-MMP with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | Ethyl substitution on the pyrrolidinone | Moderate enzyme inhibition |
| 4-(4-Aminophenoxy)-N-Methyl-2-pyridinecarboxamide | Aromatic substitution affecting reactivity | Antimicrobial properties |
| 1-Methyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone | Morpholinyl group addition | Enhanced neuroprotective effects |
The unique structural features of 1-MMP confer distinct chemical reactivity and biological activity compared to these similar compounds, particularly in its ability to act as an enzyme inhibitor while maintaining solubility.
Neuroprotective Effects
In a case study involving the synthesis of triazole-pyrimidine hybrids derived from 1-MMP, researchers observed significant neuroprotective effects in animal models of neurodegeneration. These findings suggest that modifications of the core structure can enhance therapeutic potentials against oxidative stress-related damage.
Toxicological Assessment
Toxicological evaluations have indicated potential adverse effects associated with high concentrations of 1-MMP exposure, including skin irritation and possible impacts on liver function. These findings underscore the importance of dosage regulation in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone in laboratory settings?
The compound is synthesized via a two-step reaction:
- Step 1 : Reaction of γ-butyrolactone with methylamine to form 4-hydroxy-N-methylbutyramide.
- Step 2 : Dehydration of the intermediate under high-pressure conditions (6 MPa, 250°C) in a tubular reactor. Post-reaction purification involves vacuum distillation to isolate the final product. Optimization requires precise molar ratios (γ-butyrolactone:methylamine = 1:1.15) .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm the methylamino and pyrrolidinone moieties.
- HPLC for purity assessment (>98% as per industrial standards).
- Thermogravimetric analysis (TGA) to evaluate thermal stability, given its application in high-temperature processes. Physical properties: Boiling point (261–263°C), density (1.083 g/cm³), and refractive index (1.620) are critical for solvent compatibility studies .
Q. What pharmacological mechanisms have been identified in preclinical studies?
- H2 receptor antagonism : Inhibits gastric acid secretion in rat models (ED₅₀ = 12 mg/kg orally) via competitive binding to parietal cell receptors .
- Neuropharmacological effects : Modulates cAMP levels in brain tissues, suggesting potential CNS applications. Dose-dependent efficacy requires validation in blood-brain barrier penetration assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize H2 receptor antagonism while reducing off-target effects?
- Functional group modifications : Replace the methylamino group with bulkier substituents (e.g., ethyl or cyclopropyl) to enhance receptor specificity.
- In silico docking : Use molecular dynamics simulations to predict binding affinity to H2 receptors versus off-target kinases (e.g., IKK2). Reference tricyclic IKK2 inhibitors (e.g., BMS-066) for comparative analysis .
- In vivo selectivity assays : Test derivatives in dual-model systems (e.g., gastric acid secretion vs. inflammatory cytokine inhibition) .
Q. What experimental strategies resolve contradictions in anti-inflammatory efficacy across model systems?
- Model standardization : Compare outcomes in murine colitis models versus human cell lines (e.g., THP-1 macrophages) under controlled NF-κB activation conditions.
- Dose-response profiling : Identify species-specific metabolic pathways using LC-MS-based metabolomics.
- Biomarker validation : Correlate IL-6/TNF-α suppression with tissue-specific cAMP elevation to clarify mechanism discrepancies .
Q. What advanced methodologies enable its application in biosensor development?
- Surface functionalization : Covalent conjugation to gold nanoparticles via thiol-terminated linkers for electrochemical sensors.
- Selectivity enhancement : Co-immobilize with molecularly imprinted polymers (MIPs) to detect cAMP in biological fluids.
- Performance validation : Test limit of detection (LOD) in simulated gastric fluid to assess real-time monitoring capability .
Data Contradiction Analysis
Q. How should researchers address conflicting data on oral bioavailability and CNS penetration?
- Comparative pharmacokinetics : Administer the compound via oral and intravenous routes in parallel cohorts, measuring plasma and cerebrospinal fluid (CSF) concentrations via LC-MS/MS.
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption and MDCK-MDR1 cells for blood-brain barrier penetration potential.
- Species-specific factors : Account for metabolic differences between rats and primates in CYP450 enzyme activity .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
